3-Bromo-4-oxiranyl-pyridine is a heterocyclic organic compound that belongs to the pyridine family, characterized by a bromine atom at the 3-position and an oxirane (epoxide) group at the 4-position of the pyridine ring. This compound is of significant interest in both academic research and industrial applications due to its unique structural features and potential biological activities. The molecular formula for this compound is , and it has garnered attention for its applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals and specialty chemicals.
3-Bromo-4-oxiranyl-pyridine can be classified as a brominated heterocycle. It falls under the category of pyridine derivatives, which are known for their diverse biological activities. The compound is often sourced through synthetic pathways involving reactions of pyridine derivatives with brominating agents and epoxide precursors.
The synthesis of 3-Bromo-4-oxiranyl-pyridine typically involves several key steps:
A typical synthetic route might involve:
While detailed industrial methods are less documented, large-scale production would likely involve optimizing laboratory-scale reactions for yield and purity, possibly utilizing continuous flow reactors and advanced purification techniques.
The molecular structure of 3-Bromo-4-oxiranyl-pyridine includes:
The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure. For instance, characteristic peaks in NMR would indicate the presence of hydrogen atoms on the pyridine ring and those associated with the oxirane group.
3-Bromo-4-oxiranyl-pyridine can engage in several significant chemical reactions:
For these reactions:
The mechanism of action for 3-Bromo-4-oxiranyl-pyridine varies based on its application:
Relevant data regarding its reactivity should be gathered through experimental studies to characterize its behavior under different conditions.
3-Bromo-4-oxiranyl-pyridine has several notable applications:
The bromine atom at the C3 position of 3-bromo-4-oxiranyl-pyridine serves as a versatile handle for structural diversification through nucleophilic substitution. This reaction exploits the electron-deficient nature of the pyridine ring, which enhances the electrophilic character of the carbon-bromine bond. Key studies demonstrate that polar aprotic solvents such as dimethylformamide or tetrahydrofuran significantly accelerate substitution kinetics by stabilizing transition states. Reaction temperatures typically range from 60°C to 110°C, with potassium carbonate as the preferred base for deprotonating nucleophiles while minimizing epoxide ring degradation .
Primary amines (e.g., methylamine, benzylamine) undergo smooth displacement to yield 3-amino-4-oxiranyl-pyridines, precursors for pharmaceutical intermediates. Thiol nucleophiles like ethanethiol require milder conditions (25–50°C) to prevent epoxide participation, affording thioether derivatives in >85% yields. Cyanide sources (e.g., CuCN) enable nitrile installation, though competing epoxide ring-opening necessitates careful stoichiometric control. Azide substitutions provide access to triazole derivatives via subsequent click chemistry [3].
Table 1: Nucleophilic Substitution Efficiency with Varied Nucleophiles
Nucleophile | Solvent | Temperature (°C) | Yield (%) | Key Side Reaction |
---|---|---|---|---|
Benzylamine | DMF | 80 | 92 | Epoxide aminolysis |
Sodium ethanethiolate | THF | 50 | 88 | Disulfide formation |
Potassium phthalimide | DMSO | 100 | 78 | Imide hydrolysis |
Sodium azide | DMF/H₂O | 60 | 85 | Epoxide azidolysis |
Optimization challenges include nucleophile basicity-triggered epoxide ring-opening and halogen exchange byproducts. Microwave irradiation (100 W, 150°C) reduces reaction times from hours to minutes while improving regioselectivity [3].
The oxirane ring in 3-bromo-4-oxiranyl-pyridine is synthesized through base-mediated intramolecular Williamson etherification. 3-Bromo-4-hydroxypyridine serves as the primary precursor, reacting with epichlorohydrin under phase-transfer conditions. Potassium carbonate in tetrahydrofuran at 60°C facilitates the SN₂ attack of the alkoxide anion on the chloromethyl group, forming the epoxide with >90% regioselectivity .
Alternative pathways include glycidol coupling, though epichlorohydrin remains industrially preferred due to cost and atom efficiency. Critical parameters include:
Lewis acid-mediated epoxidation of allylic precursors (e.g., 3-bromo-4-(allyloxy)pyridine) using meta-chloroperbenzoic acid provides a complementary route. While avoiding strong bases, this method suffers from lower yields (65–75%) due to N-oxidation side products. Recent advances employ trimethylsilyl-protected intermediates to direct stereoselective epoxidation, achieving trans-selectivity in >95% de .
Palladium-catalyzed couplings exploit the bromopyridine moiety for constructing C–C bonds under mild conditions. Suzuki-Miyaura reactions with arylboronic acids utilize Pd(PPh₃)₄ (3 mol%) and potassium carbonate in toluene/water (4:1) at 80°C, delivering biaryl derivatives in 70–92% yields. Electron-deficient boronic acids require higher temperatures (110°C) due to reduced transmetalation rates [7] [9].
Carbonylative Stille coupling with tributyl(vinyl)tin introduces α,β-unsaturated ketone functionality, though tin toxicity limits industrial applicability. Emerging nickel-catalyzed protocols enable Kumada couplings with alkylmagnesium halides, tolerating the epoxide ring when conducted at 0°C. Key considerations include:
Table 2: Cross-Coupling Reactions of 3-Bromo-4-oxiranyl-pyridine
Coupling Type | Catalyst System | Nucleophile | Yield Range (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 70–92 |
Carbonylative Stille | Pd₂(dba)₃, CO (1 atm) | Vinyltributyltin | 65–78 |
Kumada | NiCl₂(dppe) | Methylmagnesium bromide | 55–70 |
Direct C–H Alkylation | (C₅Me₅)Y(CH₂C₆H₄NMe₂)₂ | Ethylene | 60–75 |
Solvent-free mechanosynthesis addresses environmental and processing limitations of traditional routes. Ball-milling 3-bromo-4-hydroxypyridine with epichlorohydrin (1:1.1 ratio) and potassium carbonate (2 equiv) at 25 Hz for 2 hours achieves 89% epoxidation yield—comparable to solution-phase methods but with 10-fold reduced solvent waste. Co-crystal additives like succinimide prevent gum formation during milling, enhancing process robustness [3].
For nucleophilic substitutions, resonant acoustic mixing (RAM) enables rapid amination (30 minutes vs. 12 hours) using catalytic potassium iodide without solvent. This technique proves particularly effective for moisture-sensitive nucleophiles (e.g., sodium hydride), as it eliminates hydrolysis pathways. Scale-up studies demonstrate linear kinetic transfer from 5g to 1kg batches, though heat dissipation requires cryogenic milling jackets at >500g scales .
Industrial synthesis of 3-bromo-4-oxiranyl-pyridine faces three core challenges: halogen handling hazards, epoxide ring instability during purification, and byproduct management. Bromination of 4-hydroxypyridine employs molecular bromine in 95% sulfuric acid at 130–140°C, generating corrosive hydrogen bromide gas that necessitates nickel-alloy reactor vessels. Continuous flow systems mitigate this by conducting bromination in segmented gas-liquid microreactors, reducing HBr exposure and improving temperature control [2] [4].
Epoxide installation requires strict water control (<50 ppm) to prevent hydrolytic ring-opening. Azeotropic drying with toluene via Dean-Stark apparatus precedes cyclization, and molecular sieves (3Å) maintain anhydrous conditions. Distillation purification under reduced pressure (0.1 mmHg, 80°C) minimizes thermal racemization but imposes 15–20% yield loss due to oligomerization [4].
Table 3: Industrial Process Optimization Strategies
Challenge | Batch Solution | Continuous Flow Improvement |
---|---|---|
Bromine handling | Nickel alloy reactors | Microreactor HBr sequestration |
Water sensitivity | Toluene azeotrope drying | Molecular sieve membrane dryers |
Epoxide purification losses | Short-path distillation | Simulated moving bed chromatography |
Byproduct management | Aqueous quench & extraction | In-line liquid-liquid separation |
Process intensification via reactive distillation integrates epichlorohydrin coupling and epoxide formation in a single column, reducing cycle time by 40%. Catalyst immobilization on silica-poly(styrene) supports enables reuse for >10 cycles without leaching. Economic analyses indicate a minimum viable scale of 500 kg/year due to purification costs, positioning this compound as a high-value intermediate for niche pharmaceuticals [2] [4] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4